molecular formula C19H17N3O3S2 B3445616 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide

Cat. No. B3445616
M. Wt: 399.5 g/mol
InChI Key: KMBBUTREMCRHPV-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains acetyl groups and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiazole core, with acetyl groups and an acetamide group attached at specific positions . The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might confer aromaticity, while the acetyl and acetamide groups could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their antimicrobial activity .

Future Directions

The study of benzothiazole derivatives is an active area of research, and new compounds with this core structure are being synthesized and studied for various applications, including medicinal chemistry . This compound could potentially be a part of such research.

properties

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-acetylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11(23)13-3-5-14(6-4-13)21-18(25)10-26-19-22-16-8-7-15(20-12(2)24)9-17(16)27-19/h3-9H,10H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBBUTREMCRHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide
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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide
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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide
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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide
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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide
Reactant of Route 6
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2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide

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